Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid
Description
Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid (CAS: 13252-15-8) is a highly fluorinated carboxylic acid characterized by a branched structure containing five methyl groups and five ether oxygen atoms (pentaoxa) in its backbone. Its molecular formula is C₁₈F₃₆O₆, with a molecular weight of 996.14 g/mol . Key physical properties include a boiling point of 395.7°C and a density of 1.806 g/cm³ . The compound is primarily used as an intermediate in synthesizing fluorinated surfactants, polymers, and perfluoropolyethers, leveraging its thermal stability and chemical resistance .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18HF35O7/c19-2(1(54)55,8(26,27)28)56-15(46,47)4(22,10(32,33)34)58-17(50,51)6(24,12(38,39)40)60-18(52,53)7(25,13(41,42)43)59-16(48,49)5(23,11(35,36)37)57-14(44,45)3(20,21)9(29,30)31/h(H,54,55) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSFLDOVZNXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18HF35O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892444 | |
| Record name | Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
994.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52481-85-3 | |
| Record name | Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid typically involves the fluorination of a precursor compound. The process often employs elemental fluorine or fluorinating agents under controlled conditions to achieve the desired level of fluorination. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The highly fluorinated nature of the compound allows for selective substitution reactions, where specific fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid finds extensive use in scientific research due to its unique properties. In chemistry, it serves as a building block for the synthesis of advanced materials with enhanced chemical resistance. In biology and medicine, the compound is utilized in the development of fluorinated drugs and imaging agents. Its stability and resistance to metabolic degradation make it an ideal candidate for long-lasting therapeutic applications. In industry, it is employed in the production of high-performance coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms imparts exceptional stability and resistance to chemical and biological degradation. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing various biochemical pathways. Its high lipophilicity allows it to penetrate biological membranes, enhancing its efficacy in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Perfluoroalkyl Substances (PFAS)
Structural and Chemical Properties
Table 1: Structural and Physical Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|
| Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid | C₁₈F₃₆O₆ | 996.14 | 395.7 | Branched, 5 methyl groups, 5 ether linkages |
| Perfluorohexadecanoic acid | C₁₆HF₃₁O₂ | 814.12 | Not reported | Linear, fully fluorinated carboxylic acid |
| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | 414.07 | 192°C (decomposes) | Linear, 8-carbon chain |
| HFPO-DA (Hexafluoropropylene oxide dimer acid) | C₆HF₁₁O₃ | 330.05 | Not reported | Branched, 2 ether linkages |
| Perfluorotetradecanoic acid (PFTeDA) | C₁₄HF₂₇O₂ | 714.11 | Not reported | Linear, 14-carbon chain |
Key Observations :
- The target compound has a significantly higher molecular weight than linear PFAS like PFOA and PFTeDA due to its branched architecture and additional oxygen atoms .
- Compared to HFPO-DA (a shorter-chain ether-containing PFAS), the target compound’s extended chain and multiple substituents may increase environmental persistence .
Environmental and Toxicological Profiles
Table 2: Environmental and Regulatory Data
Key Observations :
- The target compound’s lack of extensive toxicity data contrasts with well-studied PFAS like PFOA and PFTeDA.
- Regulatory agencies have flagged similar ether-containing PFAS (e.g., HFPO-DA) for their persistence, indicating possible future restrictions on the target compound .
Biological Activity
Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid (CAS Number: 52481-85-3) is a perfluorinated compound characterized by a complex structure that includes multiple methyl and ether functionalities. Its molecular formula is , and it has a molecular weight of approximately 994.14 g/mol. This compound is notable for its unique properties stemming from the presence of fluorinated carbon chains and ether linkages, which contribute to its stability and hydrophobicity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈HF₃₅O₇ |
| Molecular Weight | 994.14 g/mol |
| Purity | 97% |
| CAS Number | 52481-85-3 |
| MDL Number | MFCD03412273 |
This compound exhibits biological activity primarily through its interactions with biological membranes and proteins. The hydrophobic nature of the perfluorinated chains allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This can lead to altered cellular signaling pathways and impact various physiological processes.
Toxicological Studies
Research indicates that perfluoroalkyl substances (PFAS), including this compound, may exhibit endocrine-disrupting properties. Studies have shown that exposure to PFAS can lead to:
- Altered hormone levels : Disruption in thyroid hormone levels and reproductive hormones has been observed in animal models.
- Immune system effects : PFAS exposure has been linked to immunotoxicity, affecting vaccine response and overall immune function.
- Developmental toxicity : Prenatal exposure has been associated with developmental delays and other adverse outcomes in offspring.
Case Studies
- Endocrine Disruption : A study conducted on rodents exposed to PFAS showed significant alterations in thyroid hormone levels compared to control groups. This suggests potential risks for metabolic disorders associated with hormonal imbalances.
- Immunotoxicity : Research involving human populations exposed to PFAS through contaminated water sources indicated a correlation between high serum levels of these substances and reduced antibody responses to vaccinations.
- Developmental Effects : Observational studies in populations living near industrial sites have reported increased incidences of developmental issues in children correlated with maternal exposure to PFAS during pregnancy.
Regulatory Status
Due to the potential health risks associated with perfluoroalkyl substances, regulatory agencies are increasingly scrutinizing their use. In many jurisdictions, there are efforts to restrict or ban the use of certain PFAS in consumer products and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
